molecular formula C17H28O3Si B1375025 4-(1-((tert-Butyldimethylsilyl)oxy)-2-methylpropan-2-yl)benzoic acid CAS No. 1005786-00-4

4-(1-((tert-Butyldimethylsilyl)oxy)-2-methylpropan-2-yl)benzoic acid

Cat. No.: B1375025
CAS No.: 1005786-00-4
M. Wt: 308.5 g/mol
InChI Key: DGUFRXXOEYARSY-UHFFFAOYSA-N
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Description

“4-(1-((tert-Butyldimethylsilyl)oxy)-2-methylpropan-2-yl)benzoic acid” is a chemical compound with the CAS Number: 83405-98-5 . It has a molecular weight of 252.39 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H20O3Si/c1-13(2,3)17(4,5)16-11-8-6-10(7-9-11)12(14)15/h6-9H,1-5H3,(H,14,15) . This indicates the molecular formula of the compound is C13H20O3Si .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 252.39 . It is stored under refrigerated conditions .

Scientific Research Applications

  • Enantioselective Synthesis in Organic Chemistry :

    • The compound has been utilized in the enantioselective synthesis of β-alanine derivatives, which are analogues of aromatic amino acids (Arvanitis et al., 1998).
  • Metabolic Pathways in Toxicology :

    • In toxicological studies, similar benzoic acid compounds have been investigated for their metabolism into Coenzyme A (CoA) conjugates, which are relevant for understanding the toxicity of certain aromatic aldehydes (Laue et al., 2017).
  • Chemical Structure Analysis :

    • Research on the molecular structure of similar benzoic acid derivatives provides insights into their conformation and molecular interactions, which is important for designing new compounds with specific properties (Meurs & Koningsveld, 1974).
  • Development of Chemosensors :

    • The compound has applications in the development of fluorescent imidazole-based chemosensors for detecting cyanide and mercury ions, demonstrating its potential in environmental monitoring and safety (Emandi et al., 2018).
  • Drug Development and Pharmaceutical Studies :

    • It has been used in the crystal structure determination of drug molecules, aiding in the development of new pharmaceutical compounds (Baias et al., 2013).
  • Synthesis of Natural Products :

    • The compound is integral in the synthesis of natural products like cryptophycin-24, showcasing its role in the production of complex organic molecules (Eggen et al., 2000).
  • Materials Science and Polymer Research :

    • It has been used in the synthesis and study of polymers, contributing to the development of new materials with unique properties (Gorodov et al., 2018).

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes serious eye damage . Precautionary measures include wearing protective gloves, protective clothing, eye protection, and face protection .

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and cellular context.

Properties

IUPAC Name

4-[1-[tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O3Si/c1-16(2,3)21(6,7)20-12-17(4,5)14-10-8-13(9-11-14)15(18)19/h8-11H,12H2,1-7H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUFRXXOEYARSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(C)(C)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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